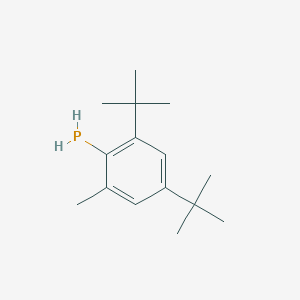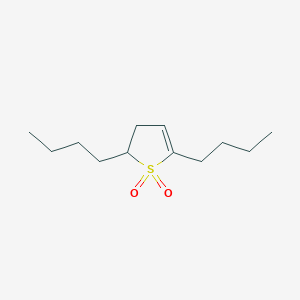
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C12H22O2S It belongs to the class of sulfolenes, which are characterized by a thiophene ring with a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibutyl-2,3-dihydrothiophene 1,1-dioxide typically involves the alkylation of 2,5-dihydrothiophene-1,1-dioxide with butyl halides. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the thiophene ring, allowing for the subsequent nucleophilic substitution with the butyl halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfur oxidation states.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as advanced electronic materials and biocompatible engineering materials.
作用機序
The mechanism of action of 2,5-dibutyl-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets through its sulfone group and thiophene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with various substrates. The pathways involved include oxidation-reduction reactions and substitution mechanisms.
類似化合物との比較
Similar Compounds
2,5-Dihydrothiophene-1,1-dioxide: A simpler analog without the butyl groups.
3-Sulfolene: Another sulfolene derivative with different substituents.
2,3-Dihydrothiophene-1,1-dioxide: A related compound with a different substitution pattern.
Uniqueness
2,5-Dibutyl-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of butyl groups enhances its lipophilicity and potential interactions with hydrophobic environments, making it suitable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
105231-00-3 |
|---|---|
分子式 |
C12H22O2S |
分子量 |
230.37 g/mol |
IUPAC名 |
2,5-dibutyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H22O2S/c1-3-5-7-11-9-10-12(8-6-4-2)15(11,13)14/h9,12H,3-8,10H2,1-2H3 |
InChIキー |
PXVUXIYAAPISFM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC=C(S1(=O)=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



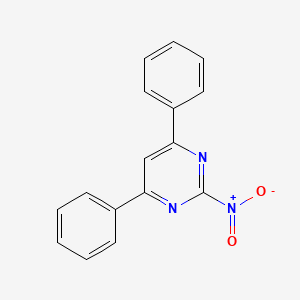
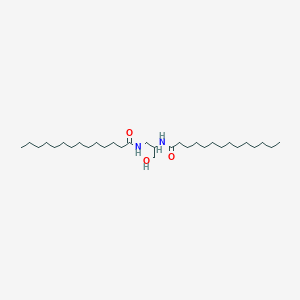
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
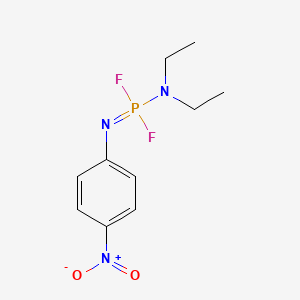
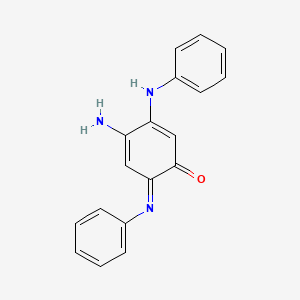
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
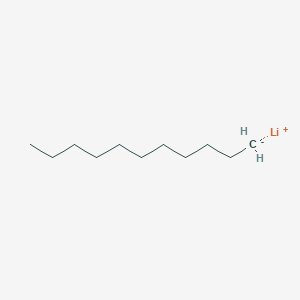
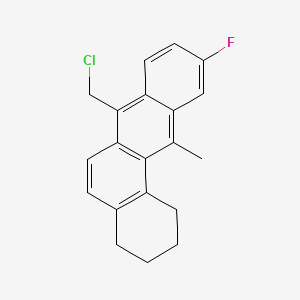
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
